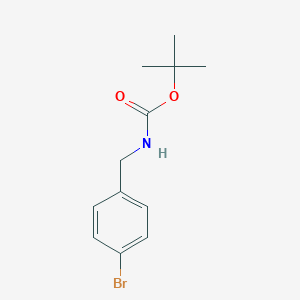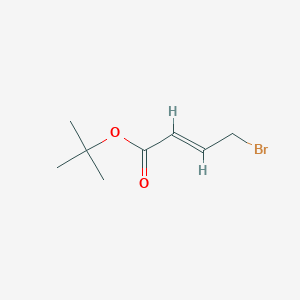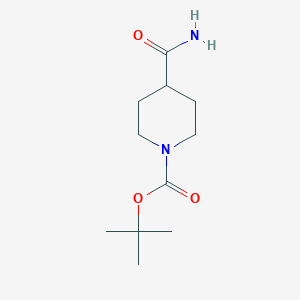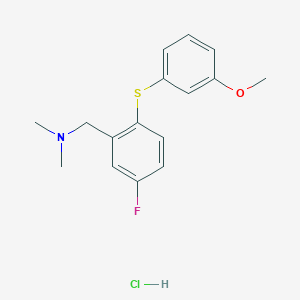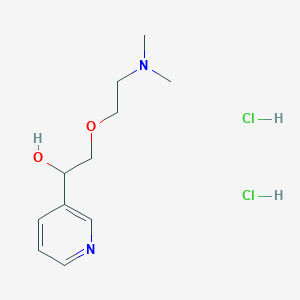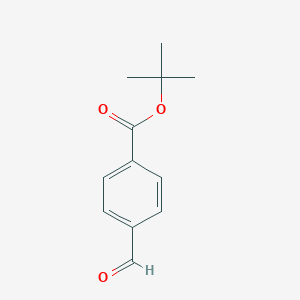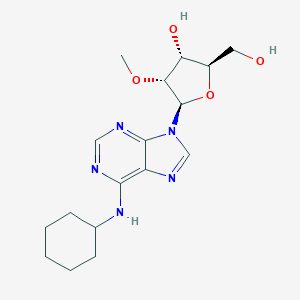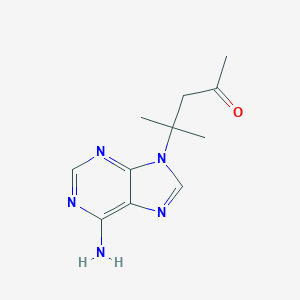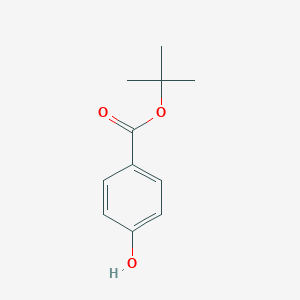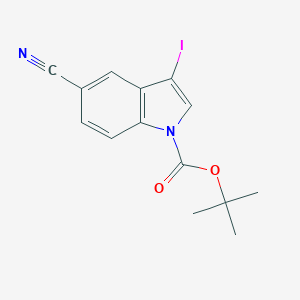
tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules. While the specific compound is not directly synthesized or analyzed in the provided papers, related tert-butyl indole carboxylate compounds have been synthesized and studied, providing insights into the chemical behavior and properties that could be extrapolated to tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate.
Synthesis Analysis
The synthesis of related tert-butyl indole carboxylates involves multi-step reactions, starting from basic building blocks like amino acids or hydrazine derivatives. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and further derivatized to produce various enantiomerically pure compounds . Another example is the synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole via Fischer indole synthesis, starting from cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride . These methods highlight the versatility of tert-butyl indole carboxylates in synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl indole carboxylates is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by X-ray diffraction and compared with DFT-optimized structures . Similarly, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by X-ray single crystal diffraction . These analyses provide detailed insights into the three-dimensional arrangement of atoms within the molecules.
Chemical Reactions Analysis
Tert-butyl indole carboxylates can undergo various chemical reactions, including substitution, alkylation, and coupling reactions, to yield a wide range of derivatives. For instance, tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate exhibits a planar indole ring system and can participate in hydrogen bonding interactions within the crystal structure . The reactivity of these compounds is influenced by the substituents on the indole ring, which can be strategically modified to achieve desired chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole carboxylates, such as solubility, melting point, and reactivity, are determined by their molecular structure. Gas-liquid chromatography and mass spectral analysis have been used to study the properties of carboxylates as their tert.-butyldimethylsilyl derivatives . Additionally, thermal, X-ray, and DFT analyses provide information on the stability and electronic properties of these compounds, as seen in the study of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .
Aplicaciones Científicas De Investigación
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including cyclization . The specific methods and procedures can vary depending on the desired derivative.
- Results or Outcomes : The synthesis of indole derivatives has led to the development of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The application of indole derivatives in these areas involves their synthesis and subsequent testing in relevant biological systems .
- Results or Outcomes : Indole derivatives have shown diverse biological activities and have potential to be explored for newer therapeutic possibilities .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 5-cyano-3-iodoindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADLXNFRAAUWAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590136 |
Source


|
| Record name | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |
CAS RN |
864685-26-7 |
Source


|
| Record name | 1,1-Dimethylethyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864685-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

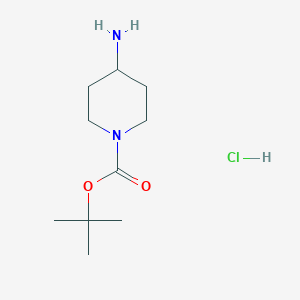
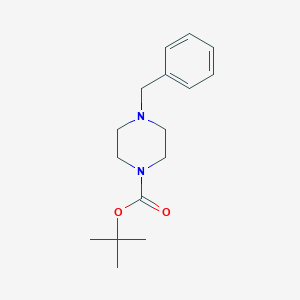
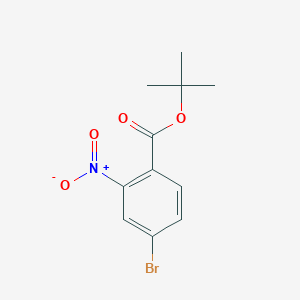
![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)
